GSK2879552

Beschreibung

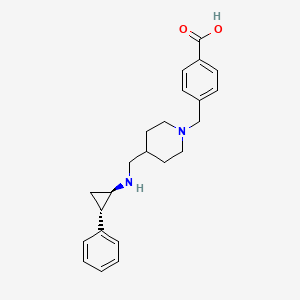

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19/h1-9,17,21-22,24H,10-16H2,(H,26,27)/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRULVYSBRWUVGR-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401966-69-5 | |

| Record name | GSK-2879552 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401966695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2879552 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16895 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2879552 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT77Z6Y09Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of GSK2879552 in Small Cell Lung Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 26, 2023

Executive Summary

GSK2879552 is a potent and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in Small Cell Lung Cancer (SCLC). Preclinical research has elucidated a distinct mechanism of action for this compound in SCLC cells, characterized by a predominantly cytostatic rather than cytotoxic effect. The inhibition of LSD1 by this compound leads to genome-wide alterations in histone methylation, resulting in the reactivation of silenced tumor-suppressor pathways, most notably the NOTCH signaling cascade. This, in turn, suppresses key neuroendocrine lineage transcription factors, such as ASCL1, leading to a reduction in cell proliferation and a shift away from the neuroendocrine phenotype. Sensitivity to this compound in SCLC has been linked to a pre-existing DNA hypomethylation signature, suggesting a potential predictive biomarker for patient stratification. While promising in preclinical models, the clinical development of this compound for SCLC was halted due to an unfavorable risk-benefit profile in early-phase trials. This guide provides a detailed technical overview of the preclinical data and experimental methodologies that have defined our current understanding of this compound's mechanism of action in SCLC.

Core Mechanism of Action: LSD1 Inhibition and Reactivation of NOTCH Signaling

This compound functions as a mechanism-based inactivator of LSD1, a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that specifically demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In SCLC, LSD1 is a key component of repressive transcriptional complexes that maintain the neuroendocrine phenotype and suppress tumor suppressor genes.

The primary mechanism of action of this compound in SCLC cells involves the following key steps:

-

Irreversible Inhibition of LSD1: this compound forms a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inactivation.

-

Alteration of Histone Methylation: The inhibition of LSD1 results in the accumulation of repressive histone marks, leading to a global shift in the epigenetic landscape.

-

Reactivation of the NOTCH Signaling Pathway: A critical consequence of LSD1 inhibition in sensitive SCLC cells is the derepression of genes in the NOTCH signaling pathway. LSD1 has been shown to directly bind to the NOTCH1 locus, and its inhibition leads to increased expression of NOTCH1.

-

Suppression of Neuroendocrine Lineage-Specific Transcription Factors: Activated NOTCH signaling, in turn, suppresses the expression of key transcription factors that are critical for SCLC lineage identity and proliferation, most notably Achaete-Scute Complex Homolog 1 (ASCL1).

-

Cytostatic Effect and Phenotypic Shift: The suppression of ASCL1 and other neuroendocrine markers leads to a decrease in cell proliferation and a shift away from the neuroendocrine phenotype. This is observed as a delayed onset of growth inhibition in vitro and a pronounced delay in tumor growth in vivo, rather than significant tumor regression.

The Role of GSK2879552 in Histone Demethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme crucial for regulating gene expression through histone demethylation.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing its operational pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and potentially utilizing this compound in preclinical and clinical research.

Introduction to this compound and its Target: LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[4] By altering histone methylation states, LSD1 plays a critical role in transcriptional regulation. It is a key component of several transcriptional co-repressor complexes, including the Co-Repressor for Element-1-Silencing Transcription factor (CoREST) complex.[3]

Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML), where it contributes to tumor cell proliferation, survival, and differentiation block.[4][5][6] Consequently, LSD1 has emerged as a promising therapeutic target for cancer therapy.

This compound is an orally bioavailable small molecule that acts as a mechanism-based, irreversible inhibitor of LSD1.[1][3][5][7] Its inhibitory action leads to the re-expression of silenced tumor suppressor genes and promotes differentiation, thereby exerting anti-neoplastic effects.[2][5]

Mechanism of Action

This compound functions by covalently binding to the FAD cofactor of LSD1, leading to its irreversible inactivation.[8] This inactivation prevents the demethylation of H3K4me1/2 at the transcriptional start sites of target genes. The resulting accumulation of H3K4 methylation alters the chromatin landscape, leading to changes in gene expression.[4] In cancer cells, this can trigger differentiation and inhibit proliferation.[1][4] For instance, in AML cells, this compound treatment has been shown to increase the expression of cell surface differentiation markers like CD11b and CD86.[4]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound Action on Histone Demethylation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Activity

| Parameter | Value | Cell Lines/Assay Conditions | Reference |

| Ki (LSD1) | 1.7 µM | Enzyme assay | [9] |

| Cell Proliferation Inhibition (IC50) | Varies | 9/28 SCLC lines and 20/29 AML lines (0-10000 nM, 6 days) | [1][7] |

| mRNA Expression Modulation | Effective at 1-2 µM | Resistant HCC cells (PLC/PRF/5 and Huh7) (24h) | [1][7] |

Table 2: In Vivo Efficacy in Xenograft Models

| Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H526 SCLC Xenograft | 1.5 mg/kg, p.o. daily | 25-35 days | 57% | [1] |

| NCI-H1417 SCLC Xenograft | 1.5 mg/kg, p.o. daily | 25-35 days | 83% | [1] |

| NCI-H510 SCLC Xenograft | 1.5 mg/kg, p.o. daily | 25-35 days | 38% (partial) | [1] |

| NCI-H69 SCLC Xenograft | 1.5 mg/kg, p.o. daily | 25-35 days | 49% (partial) | [1] |

| SHP77 SCLC Xenograft | 1.5 mg/kg, p.o. daily | 25-35 days | No significant TGI | [1] |

Table 3: Clinical Trial Information

| Study Identifier | Phase | Status | Target Population | Key Findings/Status |

| NCT02034123 | I | Terminated | Relapsed/Refractory SCLC | Unfavorable risk-benefit profile, poor disease control, and high adverse event rate.[4][10] |

| NCT02177812 | I | Terminated | Relapsed/Refractory AML | Unfavorable risk-to-benefit ratio.[8][11] |

| NCT02929498 | I/II | Terminated | High-Risk Myelodysplastic Syndromes (MDS) | Unfavorable risk-to-benefit ratio.[11] |

Experimental Protocols

Detailed, step-by-step protocols for experiments involving this compound are often proprietary. However, based on published studies, the general methodologies for key assays are outlined below.

LSD1 Enzyme Activity Assay

This assay measures the ability of this compound to inhibit the demethylase activity of LSD1. A common method is a horseradish peroxidase (HRP)-coupled assay.

-

Principle: The demethylation of a biotinylated histone H3 peptide substrate by LSD1 produces hydrogen peroxide, which is detected by HRP and a fluorescent substrate like Amplex Red.

-

General Protocol:

-

Recombinant human LSD1 is incubated with this compound at various concentrations.

-

A synthetic H3K4me2 peptide substrate is added to initiate the reaction.

-

The reaction is coupled to HRP and Amplex Red.

-

The fluorescence intensity is measured over time using a plate reader (e.g., Ex 531 nm, Em 595 nm).

-

The IC50 value is calculated from the dose-response curve.

-

Cell Viability/Proliferation Assay

These assays determine the effect of this compound on the growth of cancer cell lines.

-

Principle: Assays like CellTiter-Glo® measure ATP levels as an indicator of metabolically active, viable cells.

-

General Protocol:

-

Cancer cells (e.g., SCLC or AML cell lines) are seeded in 96-well plates.

-

Cells are treated with a range of this compound concentrations (e.g., 0-10,000 nM) for a specified duration (e.g., 6 days).[1][7]

-

A viability reagent (e.g., CellTiter-Glo®) is added to the wells.

-

Luminescence is measured with a plate reader.

-

The percentage of cell viability relative to a vehicle control is calculated to determine the IC50.

-

Western Blotting

Western blotting is used to detect changes in the levels of specific proteins, such as H3K4me2, following treatment with this compound.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

General Protocol:

-

Cells are treated with this compound or a vehicle control.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are loaded onto an SDS-PAGE gel.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3).

-

The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

Experimental Workflow Example

Caption: A generalized workflow for evaluating this compound.

Conclusion

This compound is a well-characterized, irreversible inhibitor of LSD1 that has demonstrated potent anti-proliferative activity in preclinical models of SCLC and AML. Its mechanism of action, centered on the inhibition of histone demethylation, provides a clear rationale for its therapeutic potential. While clinical trials were terminated due to an unfavorable risk-benefit profile, the data generated from studies with this compound remain valuable for the continued development of LSD1 inhibitors and for understanding the role of epigenetic regulation in cancer. The experimental methodologies and data presented in this guide offer a solid foundation for researchers interested in this class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

- 6. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 10. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of this compound in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Target Validation of GSK2879552 in Acute Myeloid Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic modifiers a promising therapeutic avenue. One such target is Lysine-Specific Demethylase 1 (LSD1), a histone demethylase overexpressed in various cancers, including AML. GSK2879552 is a potent, selective, and irreversible inhibitor of LSD1. This technical guide provides a comprehensive overview of the target validation of this compound in AML, summarizing key preclinical data, experimental methodologies, and the underlying molecular mechanisms. While preclinical studies demonstrated promising anti-leukemic activity, clinical trials with this compound in AML were ultimately terminated due to an unfavorable risk-benefit profile. This document serves as a detailed resource for understanding the scientific rationale and investigational journey of this compound for the treatment of AML.

Introduction to LSD1 and this compound

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2). By modulating histone methylation, LSD1 plays a critical role in regulating gene expression. In the context of AML, LSD1 is often overexpressed and contributes to the maintenance of a differentiation block in leukemic blasts.[1][2] Inhibition of LSD1 has been shown to promote the differentiation of AML cells and reduce the proliferation of leukemic stem cells.[3]

This compound is an orally bioavailable, irreversible inhibitor of LSD1.[1] It has demonstrated potent anti-proliferative effects in preclinical models of AML by inducing differentiation and cell cycle arrest.[3][4]

Preclinical Efficacy of this compound in AML

In Vitro Anti-proliferative Activity

This compound has shown significant anti-proliferative effects in a broad range of AML cell lines. The growth inhibitory effects are primarily cytostatic, leading to a slowing of cell division rather than significant apoptosis.[4]

| Cell Line | IC50/EC50 (nM) | Assay Duration | Reference |

| Average (20 cell lines) | 137 ± 30 (EC50) | 10 days | [5] |

| MOLM-13 | 1.9 ± 0.9 (EC50, BrdU) | 6 days | [4] |

| SKM-1 | Not specified | Not specified | |

| THP-1 | Not specified | Not specified | |

| OCI-AML3 | Not specified | Not specified |

Induction of Myeloid Differentiation

A key mechanism of action of this compound in AML is the induction of myeloid differentiation. This is evidenced by the upregulation of cell surface markers associated with mature myeloid cells, such as CD11b and CD86.[6][7]

| Cell Line | Marker | Effect | EC50 (nM) | Reference |

| SKM-1 | CD11b | Increased Expression | 7.1 | [8] |

| SKM-1 | CD86 | Increased Expression | 13 | [8] |

| THP-1 | CD11b & CD86 | Increased Expression | 23 ± 4 (protein) | [5] |

| MOLM-13 | CD11b & CD86 | Increased Expression | 44 ± 4 (protein) | [5] |

| 13 of 16 AML cell lines | CD86 | >10% increase | Not applicable | [5] |

| 10 of 16 AML cell lines | CD11b | >10% increase | Not applicable | [5] |

Synergy with All-Trans Retinoic Acid (ATRA)

The combination of this compound with all-trans retinoic acid (ATRA) has demonstrated synergistic effects on cell proliferation, differentiation, and cytotoxicity in AML cell lines across various subtypes.[6] ATRA is a standard therapy for acute promyelocytic leukemia (APL) that induces differentiation.[6] The combination with this compound appears to sensitize non-APL AML cells to the differentiating effects of ATRA.[9][10]

| Cell Line | Combination Effect (with ATRA) | Quantitative Data | Reference |

| MOLM-13 | Enhanced growth inhibition | Decreased IC50, Increased max inhibition | [4][5] |

| OCI-AML3 | Enhanced growth inhibition | Decreased IC50, Increased max inhibition | [4][5] |

| MOLM-13 | Synergistic increase in CD11b | Observed with as little as 1 nM ATRA | [5] |

| SIG-M5 | Synergistic increase in CD11b | Observed with as little as 1 nM ATRA | [5] |

| OCI-AML3 | Synergistic increase in CD11b | Observed with as little as 10 nM ATRA | [5] |

| OCI-AML3 | Enhanced cytotoxicity | GDI of -50% with 1000 nM ATRA (Day 5) | [4] |

| 5 of 7 AML cell lines | Induced caspase 3/7 activation | >10-fold increase with 100 nM ATRA | [4] |

Activity in Primary AML Samples and In Vivo Models

The anti-leukemic activity of this compound extends beyond cell lines to primary AML patient samples and in vivo models.

| Model | Effect | Quantitative Data | Reference |

| Primary AML blast colony formation | Inhibition of colony growth | ≥30% inhibition in 12 of 14 patient samples | [4][5] |

| AML xenograft mice (MV-4-11) | Increased differentiation markers | CD86 EC50 = 1.4 mg/kg; CD11b EC50 = 2.1 mg/kg (24 hrs) | [8] |

| Mice transplanted with MLL-AF9 transduced cells | Prolonged overall survival | Significant decrease in GFP+ cells | [3] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the demethylase activity of LSD1, leading to changes in gene expression that favor myeloid differentiation and inhibit leukemic proliferation.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability based on the quantification of ATP.

-

Cell Plating: Seed AML cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay Procedure:

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.

Flow Cytometry for Differentiation Markers (CD11b/CD86)

This protocol describes the analysis of cell surface marker expression.

-

Cell Treatment: Treat AML cells with this compound and/or ATRA for the indicated time.

-

Cell Harvesting and Staining:

-

Harvest cells and wash with PBS containing 2% FBS.

-

Resuspend cells in staining buffer.

-

Add fluorescently conjugated antibodies against CD11b and CD86 (and appropriate isotype controls).

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing: Wash cells twice with staining buffer.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) using flow cytometry analysis software.

Primary AML Blast Colony Formation Assay

This assay assesses the clonogenic potential of primary AML cells.

-

Cell Preparation: Isolate mononuclear cells from primary AML patient bone marrow or peripheral blood samples.

-

Assay Setup:

-

Prepare a methylcellulose-based medium supplemented with appropriate cytokines (e.g., SCF, IL-3, GM-CSF).

-

Add this compound at various concentrations to the methylcellulose medium.

-

Mix the primary AML cells with the drug-containing methylcellulose medium.

-

-

Plating: Plate the cell-methylcellulose mixture into 35mm dishes.

-

Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

-

Colony Counting: Count the number of blast colonies (typically >20 cells) under an inverted microscope.

-

Data Analysis: Normalize colony counts to the vehicle control to determine the percentage of inhibition.

Mechanisms of Resistance and Clinical Translation

Potential Resistance Mechanisms

While specific mechanisms of acquired resistance to this compound in AML are not extensively detailed in the available literature, general mechanisms of resistance to targeted therapies in AML may apply. These can include:

-

Upregulation of alternative survival pathways: Activation of pathways like the mTOR signaling cascade has been implicated in resistance to LSD1 inhibitors in some contexts.

-

Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can reduce intracellular drug concentrations.

-

Clonal evolution: The selection and expansion of pre-existing or newly mutated subclones that are insensitive to the drug.

Clinical Trial Outcomes

Phase I clinical trials of this compound, both as a monotherapy and in combination with ATRA or azacitidine, were initiated in patients with relapsed/refractory AML and high-risk myelodysplastic syndromes (NCT02177812, NCT02929498).[7][11] However, these studies were terminated during dose escalation.[7][11] The decision was based on an unfavorable risk-to-benefit ratio, with observed toxicities including hemorrhage and thrombocytopenia.[7] While target engagement was observed through the induction of differentiation markers in some patients, no significant clinical responses were reported.[7]

Conclusion

The preclinical data for this compound provided a strong rationale for its investigation as a therapeutic agent in AML. The compound effectively inhibited the proliferation of AML cells, induced myeloid differentiation, and showed synergistic activity with ATRA. However, the translation of these promising preclinical findings into clinical benefit was not realized, as evidenced by the termination of the Phase I trials due to safety concerns and lack of efficacy. This comprehensive guide highlights the critical steps in the target validation of this compound and underscores the challenges of translating preclinical epigenetic therapies into successful clinical outcomes for AML. The insights gained from the investigation of this compound continue to inform the development of next-generation epigenetic modulators for the treatment of hematological malignancies.

References

- 1. Phase I trials of the lysine-specific demethylase 1 inhibitor, this compound, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined inhibition of JAK/STAT pathway and lysine-specific demethylase 1 as a therapeutic strategy in CSF3R/CEBPA mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 6. ch.promega.com [ch.promega.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Targeting histone methyltransferase and demethylase in acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSK200200 - LSD1 - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 11. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Cellular Pathways Affected by GSK2879552 Treatment

Introduction

This compound is a potent, selective, and irreversible, orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from histone and non-histone proteins.[4][5] Specifically, LSD1 demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active enhancers and promoters, leading to gene repression.[6][7] It can also demethylate H3K9me1/2, a repressive mark, thereby acting as a transcriptional co-activator in certain contexts, such as with the androgen receptor.[4][8]

Given that LSD1 is overexpressed in a variety of cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML), it has emerged as a significant therapeutic target.[7][9] this compound was developed to target this enzyme, thereby inducing changes in gene expression to inhibit cancer cell growth, proliferation, and promote differentiation.[1][10] This guide provides a detailed overview of the cellular pathways modulated by this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: LSD1 Inhibition and Epigenetic Reprogramming

The primary mechanism of action for this compound is the irreversible inactivation of the LSD1 enzyme.[2][3] By binding to and inhibiting LSD1, this compound prevents the demethylation of H3K4me1/2 at the transcriptional start sites of target genes.[1] This leads to an accumulation of these methylation marks, altering the chromatin state and reactivating the expression of silenced genes, including tumor suppressor and differentiation-associated genes.[2][10] This epigenetic reprogramming is the foundational event that triggers the downstream cellular effects.

Key Cellular Pathways and Processes Affected

The inhibition of LSD1 by this compound initiates a cascade of events that impact several fundamental cellular pathways.

Induction of Cellular Differentiation

One of the most prominent effects of this compound is the induction of differentiation, particularly in hematological malignancies like AML.[1][11] By inhibiting LSD1, the drug lifts the repression on genes that drive myeloid differentiation. This is observed through the increased expression of cell surface markers such as CD11b (ITGAM) and CD86.[12] This pro-differentiative effect forces malignant blast cells to mature, thereby losing their proliferative capacity.[10][13]

Inhibition of Cell Proliferation and Growth

This compound demonstrates potent anti-proliferative effects across various cancer cell lines, most notably SCLC and AML.[1][7] The activity is often cytostatic, meaning it halts cell division rather than inducing immediate cell death.[3][10] This growth inhibition is a direct consequence of the altered gene expression programs, which can include the upregulation of cell cycle inhibitors like p21.[14]

Modulation of Cancer Cell Stemness

LSD1 is crucial for maintaining the self-renewal and undifferentiated state of cancer stem cells.[4][15] Treatment with this compound has been shown to attenuate these "stemness" properties. In sorafenib-resistant hepatocellular carcinoma (HCC) cells, for instance, this compound reduced the expression of stem cell markers such as Lgr5, Sox9, Nanog, and CD90, while increasing differentiation markers.[16][17]

Downregulation of Wnt/β-catenin Signaling

In certain cellular contexts, such as sorafenib-resistant HCC, this compound treatment leads to the depression of Wnt antagonists' transcription and subsequent downregulation of β-catenin signaling activity.[16][17] This pathway is fundamental in controlling cell fate, proliferation, and migration, and its inhibition contributes to the anti-tumor effects of the drug.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound observed in preclinical studies.

Table 1: Anti-Proliferative Activity of this compound in AML Cell Lines

| Cell Line | Average EC50 (nM) | Maximum Inhibition (%) |

| 20 AML Cell Lines (Average) | 137 ± 30 | 62 ± 5 |

| (Data sourced from a 10-day proliferation assay using CellTiter-Glo).[12] |

Table 2: Induction of Differentiation Marker Expression by this compound

| Cell Line / Marker | Assay Type | Average EC50 (nM) |

| MOLM-13 / CD11b (gene) | RT-PCR | 31 ± 1 |

| MOLM-13 / CD86 (gene) | RT-PCR | 28 ± 6 |

| THP-1 / Surface Protein | Flow Cytometry | 23 ± 4 |

| MOLM-13 / Surface Protein | Flow Cytometry | 44 ± 4 |

| (Data reflects dose-dependent increases in gene or protein expression after treatment).[12] |

Table 3: In Vivo Tumor Growth Inhibition (TGI) in SCLC Xenograft Models

| Xenograft Model | Dosage & Administration | Tumor Growth Inhibition (%) |

| NCI-H1417 | 1.5 mg/kg, PO daily | 83% |

| NCI-H526 | 1.5 mg/kg, PO daily | 57% |

| NCI-H510 | 1.5 mg/kg, PO daily | 38% |

| NCI-H69 | 1.5 mg/kg, PO daily | 49% |

| (Data reflects TGI in tumor-bearing mice after 25-35 days of treatment).[16] |

Detailed Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

-

Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

-

Methodology:

-

AML or SCLC cells are seeded in 96-well plates at an appropriate density.

-

Cells are treated with a serial dilution of this compound (e.g., 0-10,000 nM) or DMSO as a vehicle control.

-

Plates are incubated for a specified period (e.g., 6-10 days) under standard cell culture conditions (37°C, 5% CO2).

-

At the end of the incubation, CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's protocol.

-

The plate is mixed on an orbital shaker to induce cell lysis.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

Data is normalized to DMSO-treated controls, and EC50 values are calculated using a non-linear regression model.[12][16]

-

Flow Cytometry for Cell Surface Marker Analysis

-

Objective: To quantify the expression of differentiation markers on the cell surface.

-

Methodology:

-

AML cells (e.g., MOLM-13, THP-1) are treated with this compound or DMSO for a defined period (e.g., 48-72 hours).

-

Cells are harvested, washed with PBS containing fetal bovine serum, and counted.

-

Cells are incubated with fluorescently-conjugated antibodies specific for myeloid differentiation markers (e.g., FITC-CD11b, PE-CD86) and a corresponding isotype control.

-

Following incubation (typically 30 minutes on ice in the dark), cells are washed again to remove unbound antibodies.

-

Samples are analyzed on a flow cytometer. The percentage of positive cells and the mean fluorescence intensity (MFI) are determined by gating against the isotype control.[12]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure changes in the mRNA expression levels of target genes.

-

Methodology:

-

Cells are treated with this compound for the desired time (e.g., 24 hours).

-

Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

-

Complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.

-

qRT-PCR is performed using a thermal cycler, with SYBR Green or TaqMan probes for detection. The reaction mix includes cDNA template, gene-specific primers (e.g., for ITGAM, CD86, LGR5), and PCR master mix.

-

The expression of target genes is normalized to a housekeeping gene (e.g., GAPDH or β-actin).

-

Relative gene expression is calculated using the ΔΔCt method.[14][16]

-

Conclusion and Clinical Perspective

This compound potently and specifically targets LSD1, leading to significant epigenetic reprogramming. This action primarily affects cellular pathways controlling differentiation, proliferation, and stemness, providing a strong rationale for its use in cancers like AML and SCLC where these processes are dysregulated.[1][10] Preclinical data demonstrated promising anti-tumor activity.[11][16]

However, the clinical development of this compound faced challenges. Phase I trials in both SCLC and AML were terminated due to an unfavorable risk-benefit profile, with concerns regarding toxicity (including encephalopathy and thrombocytopenia) and limited clinical efficacy.[1][18][19][20] Despite the discontinuation of these specific trials, the extensive preclinical work on this compound has profoundly validated LSD1 as a therapeutic target. The insights gained continue to inform the development of next-generation LSD1 inhibitors with potentially improved safety and efficacy profiles for cancer therapy.[7][21]

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]

- 6. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 8. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting LSD1: A Promising Therapeutic Strategy in Cancer Treatment [synapse.patsnap.com]

- 12. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Dual LSD1 and HDAC6 Inhibition Induces Doxorubicin Sensitivity in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of this compound in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. news-medical.net [news-medical.net]

Investigating the Selectivity Profile of GSK2879552: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase homolog that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound alters gene expression, leading to anti-proliferative and pro-differentiation effects in various cancer models, particularly small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[1][4][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including detailed experimental protocols and a visual representation of its mechanism of action.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound is a key attribute, distinguishing it from less specific epigenetic modulators. Its inhibitory activity has been assessed against its primary target, LSD1, and related monoamine oxidases (MAOs), which share structural similarities.

| Target | IC50 | Notes |

| LSD1 (KDM1A) | 20 nM | This compound is a potent inhibitor of LSD1.[6] |

| MAO-A | >100 µM | While direct IC50 values for this compound against MAO-A are not readily available in the public domain, its scaffold, tranylcypromine, has an IC50 of 2.3 µM for MAO-A. The structural modifications in this compound are designed to enhance selectivity for LSD1, suggesting significantly weaker inhibition of MAO-A. Studies on similar selective LSD1 inhibitors show selectivity of over 1000-fold against MAOs. |

| MAO-B | >100 µM | Similar to MAO-A, direct IC50 values for this compound against MAO-B are not widely reported. Tranylcypromine has an IC50 of 0.95 µM for MAO-B. The high potency of this compound for LSD1 (20 nM) compared to the parent scaffold's activity on MAOs indicates a high degree of selectivity. |

Experimental Protocols

LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)

This assay quantitatively measures the enzymatic activity of LSD1 and the inhibitory potential of compounds like this compound.

Principle: The demethylation of a biotinylated histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically.

Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated H3(1-21)K4me2 peptide substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound

-

384-well black plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the LSD1 enzyme to each well.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the signal by adding a solution containing Amplex Red and HRP.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Principle: The CellTiter-Glo® assay measures the amount of ATP present in a cell population, which is directly proportional to the number of metabolically active cells.

Materials:

-

SCLC or AML cell lines

-

Cell culture medium and supplements

-

This compound

-

96-well clear-bottom white plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plate and its contents to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of viable cells compared to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.

Myeloid Differentiation Assay (Flow Cytometry)

This assay is used to evaluate the ability of this compound to induce differentiation in AML cells.

Principle: The expression of cell surface markers, such as CD11b and CD86, changes as myeloid cells differentiate. Flow cytometry is used to quantify the percentage of cells expressing these markers after treatment with this compound.

Materials:

-

AML cell lines (e.g., THP-1, MOLM-13)

-

Cell culture medium and supplements

-

This compound

-

Fluorochrome-conjugated antibodies against CD11b and CD86

-

Isotype control antibodies

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Culture AML cells in the presence of various concentrations of this compound or DMSO for a specified duration (e.g., 48-72 hours).

-

Harvest the cells and wash them with cold FACS buffer.

-

Resuspend the cells in FACS buffer and incubate them with the fluorochrome-conjugated antibodies (or isotype controls) for 30 minutes on ice, protected from light.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of cells positive for CD11b and CD86.

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

Logical Relationship

Conclusion

This compound is a potent and highly selective inhibitor of LSD1. Its mechanism of action, involving the irreversible inhibition of histone demethylation, leads to significant anti-tumor effects in preclinical models of SCLC and AML. The provided experimental protocols offer a framework for the in-depth investigation of its biochemical and cellular activities. While clinical development was halted due to an unfavorable risk-benefit profile, the selectivity profile of this compound remains an important case study for the development of targeted epigenetic therapies. The high degree of selectivity for LSD1 over other monoamine oxidases underscores the feasibility of designing specific inhibitors for this class of enzymes, paving the way for future drug discovery efforts in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Cell Proliferation Assays and Cell Viability Assays [labome.com]

- 6. Phenotypic Characterization and Isolation of Myeloid‐Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK2879552 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

GSK2879552 is a potent, selective, and orally bioavailable small molecule that acts as an irreversible, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks associated with active transcription.[4] By demethylating H3K4, LSD1 typically functions as a transcriptional co-repressor, silencing the expression of target genes, including tumor suppressors.[5]

In various cancers, such as Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML), LSD1 is overexpressed and contributes to oncogenesis by suppressing differentiation and promoting proliferation.[4][6] The irreversible inhibition of LSD1 by this compound leads to an accumulation of H3K4me2 at target gene promoters, reactivating the expression of silenced tumor suppressor and differentiation-associated genes.[5] This re-expression of key genes can induce cellular differentiation, inhibit proliferation, and ultimately lead to potent antitumor activity in preclinical xenograft models.[6][7]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-mediated inhibition of LSD1.

Data Presentation

Table 1: In Vitro Activity of this compound

| Cell Line Type | Number of Cell Lines Tested | Assay Type | Average EC50 / IC50 (nM) | Reference |

| Acute Myeloid Leukemia (AML) | 20 | Cell Proliferation | 137 ± 30 | [8] |

| Small Cell Lung Cancer (SCLC) | >165 (panel) | LSD1 Enzyme Assay | 24 | [6] |

Table 2: In Vivo Efficacy of this compound in SCLC Xenograft Models

| Xenograft Model | Dose & Route | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H1417 | 1.5 mg/kg, p.o. | Daily for 25-35 days | 83% | [9] |

| NCI-H526 | 1.5 mg/kg, p.o. | Daily for 25-35 days | 57% | [9] |

| NCI-H69 | 1.5 mg/kg, p.o. | Daily for 25-35 days | 49% | [9] |

| NCI-H510 | 1.5 mg/kg, p.o. | Daily for 25-35 days | 38% | [9] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Conditions | Reference |

| Bioavailability (F%) | 59.2% | 5 mg/kg, oral (p.o.) | [10] |

| Half-life (T1/2) | 1.9 hours | 5 mg/kg, p.o. | [10] |

| Max Concentration (Cmax) | 720 ng/mL | 5 mg/kg, p.o. | [10] |

Experimental Protocols

Protocol 1: In Vivo Xenograft Study Using this compound

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

1. Materials and Reagents

-

Cell Line: SCLC cell line of interest (e.g., NCI-H1417).

-

Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

-

Media: Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

Reagents: PBS, Trypsin-EDTA, Matrigel (optional), this compound powder.

-

Vehicle: 0.5% or 0.6% Methylcellulose with 0.2% Tween 80 in sterile water.[11]

-

Equipment: Hemocytometer, centrifuges, sterile syringes (1 mL), needles (27-30G), calipers, animal balance.

2. Cell Preparation and Implantation

-

Culture SCLC cells under standard conditions to ~80% confluency.

-

Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer.

-

Centrifuge cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel (optional, can improve tumor take-rate) to a final concentration of 5 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization

-

Monitor mice for tumor formation.

-

Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable.

-

Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

-

When the average tumor volume reaches 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).

4. This compound Formulation and Administration

-

Prepare the vehicle solution (e.g., 0.5% Methylcellulose and 0.2% Tween 80 in water).

-

Calculate the required amount of this compound for the desired dose (e.g., 1.5 mg/kg).[9]

-

Prepare a fresh dosing solution daily. Weigh the required this compound powder and suspend it in the vehicle to the final concentration (e.g., 0.15 mg/mL for a 10 mL/kg dosing volume). Vortex thoroughly before each use.

-

Administer the this compound suspension or vehicle control to the respective groups via oral gavage (p.o.) once daily.

5. Study Endpoint and Tissue Collection

-

Continue daily treatment and monitor tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 25-35 days).[9]

-

The primary endpoint is typically tumor growth inhibition. Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm3) or if body weight loss exceeds 20%.

-

At the end of the study, euthanize all remaining animals.

-

Excise tumors, measure their final weight, and divide the tissue for downstream analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in 10% neutral buffered formalin for IHC).

Xenograft Study Workflow

Caption: Experimental workflow for a xenograft study with this compound.

Protocol 2: Pharmacodynamic Analysis of Xenograft Tumors

A. Western Blot for H3K4 Dimethylation (H3K4me2)

This protocol assesses the on-target effect of this compound by measuring the levels of H3K4me2.

-

Tissue Lysis and Histone Extraction

-

Homogenize ~50 mg of frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Sonicate the lysate to shear DNA and ensure complete lysis.

-

Centrifuge at >12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (total protein lysate). Alternatively, perform an acid extraction protocol specifically for histones.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer

-

Prepare samples by adding LDS sample buffer and boiling at 95°C for 5 minutes.[13]

-

Load 15-20 µg of protein per lane onto a 4-20% Tris-Glycine gel.

-

Run the gel until adequate separation of low molecular weight proteins is achieved (histones are ~17 kDa).

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K4me2 (diluted in blocking buffer) overnight at 4°C.[14]

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Strip and re-probe the membrane with an antibody for total Histone H3 as a loading control.[14]

-

B. Immunohistochemistry (IHC) for Myeloid Differentiation Marker CD11b

This protocol evaluates the pro-differentiating effect of this compound in tumors.

-

Tissue Preparation

-

Fix excised tumors in 10% neutral buffered formalin for 24 hours.

-

Process tissues and embed in paraffin.

-

Cut 4-5 µm sections and mount on charged slides.

-

-

Deparaffinization and Antigen Retrieval

-

Staining

-

Wash slides in PBS.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[15]

-

Wash with PBS and block non-specific binding with a serum-free protein block for 20 minutes.

-

Incubate sections with a primary antibody against mouse CD11b overnight at 4°C.

-

Wash slides in TBST.

-

Incubate with a biotinylated secondary antibody (e.g., anti-rat) for 30 minutes.

-

Wash, and then incubate with an ABC-HRP reagent for 30 minutes.

-

Develop the signal using a DAB substrate, monitoring for color change.

-

Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

-

-

Analysis

-

Scan the slides and quantify the percentage of CD11b-positive cells or the staining intensity within the tumor microenvironment using image analysis software. An increase in CD11b staining in the this compound-treated group would indicate a pro-differentiative response.

-

References

- 1. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic response and inhibition of growth of human tumor xenografts by the novel histone deacetylase inhibitor PXD101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. epigentek.com [epigentek.com]

- 13. Histone western blot protocol | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. sysy-histosure.com [sysy-histosure.com]

Application Notes and Protocols for Cell Viability Assays with GSK2879552 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for assessing cell viability following treatment with GSK2879552, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] The protocols outlined below are designed to ensure reproducible and accurate measurement of the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Introduction

This compound is a small molecule inhibitor that targets LSD1, a key enzyme involved in epigenetic regulation.[1][4] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[5] By inhibiting LSD1, this compound alters gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7] This compound has shown significant anti-proliferative activity in various cancer models, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[1][4][6]

Mechanism of Action

This compound irreversibly inactivates LSD1, leading to an increase in H3K4 methylation at the promoter regions of specific genes.[3] This epigenetic modification results in the upregulation of tumor suppressor genes, such as p21, which in turn leads to cell cycle arrest.[1][8] Furthermore, inhibition of LSD1 can modulate signaling pathways crucial for cell survival and proliferation, including the PI3K/Akt/mTOR pathway.[1][6] The downstream effects of this compound treatment include a reduction in cell viability, primarily through cytostatic effects and the induction of apoptosis.[4][7]

Data Presentation

The following tables summarize the anti-proliferative activity of this compound across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | Subtype | Average EC50 (nM) |

| MOLM-13 | M5 | 137 ± 30 |

| THP-1 | M5 | 137 ± 30 |

| OCI-AML3 | M4 | 137 ± 30 |

| MV4-11 | M4 | 137 ± 30 |

| Kasumi-1 | M2 | 137 ± 30 |

| HL-60 | M2 | 137 ± 30 |

| KG-1 | M1 | 137 ± 30 |

| U937 | M5 | 137 ± 30 |

| NOMO-1 | M5 | 137 ± 30 |

| OCI-AML2 | M4 | 137 ± 30 |

| MOLM-14 | M5 | 137 ± 30 |

| SKM-1 | M5 | 137 ± 30 |

| HEL | M6 | 137 ± 30 |

| SET-2 | M7 | 137 ± 30 |

| F-36P | M2 | 137 ± 30 |

| MUTZ-3 | M4 | 137 ± 30 |

| ME-1 | M5 | 137 ± 30 |

| Kasumi-3 | M0 | 137 ± 30 |

| NB4 | M3 | 137 ± 30 |

| OPL-M | M5 | 137 ± 30 |

Data represents the average EC50 across 20 cell lines as reported in a 10-day proliferation assay using CellTiter-Glo.[9]

Table 2: IC50 Values of this compound in Small Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | IC50 (µM) |

| NCI-H211 | < 1 |

| NCI-H209 | < 1 |

| NCI-H774 | < 1 |

| NCI-H526 | < 1 |

| NCI-H1048 | < 1 |

| SW1271 | > 10 |

| NCI-H2029 | > 10 |

| NCI-H196 | > 10 |

| NCI-H1688 | > 10 |

| COR L88 | > 10 |

IC50 values are approximated from graphical data representing a 96-hour exposure.[10] Sensitive lines are generally considered to have an IC50 of less than 1 µM, while resistant lines have an IC50 greater than 10 µM.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol is for a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[11]

Materials:

-

This compound (dissolved in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (96-well plate) or 25 µL (384-well plate) of culture medium.

-

Include control wells containing medium without cells for background luminescence measurement.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A common starting concentration range is 0.01 nM to 10 µM.

-

Add the desired concentrations of this compound to the experimental wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours, 6 days, or 10 days) in a humidified incubator at 37°C and 5% CO2.[8]

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[12]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[12]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

-

Data Acquisition:

-

Record the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental values.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Cell Viability Assay using MTT

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

-

This compound (dissolved in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Clear 96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed cells in a clear 96-well plate at a predetermined optimal density in 100 µL of culture medium.

-

-

Compound Treatment:

-

Treat cells with a range of this compound concentrations as described in the CellTiter-Glo® protocol.

-

Incubate for the desired duration.

-

-

Assay Procedure:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (media and MTT only) from the experimental wells.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value by plotting a dose-response curve.

-

Apoptosis Assay using Caspase-Glo® 3/7

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[13]

Materials:

-

This compound (dissolved in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate and treat with this compound as described in the previous protocols. A typical treatment duration to observe apoptosis is 24-72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for about 30 minutes.[14]

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]

-

Gently mix the contents on a plate shaker for 30-60 seconds.[16]

-

Incubate at room temperature for 1 to 3 hours to allow for cell lysis and the caspase reaction to occur.[14]

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Express the caspase activity as a fold change relative to the vehicle-treated control.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Crucial Role of Lysine-Specific Histone Demethylase 1 in RANKL-Mediated Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. OUH - Protocols [ous-research.no]

- 8. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Cell Lung Cancer Screen of Oncology Drugs, Investigational Agents, and Gene and microRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 12. ch.promega.com [ch.promega.com]

- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 14. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ulab360.com [ulab360.com]

- 16. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with GSK2879552

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2879552 is a potent and selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1 and H3K4me2), epigenetic marks generally associated with active gene transcription.[4] By inhibiting LSD1, this compound leads to an increase in global and locus-specific H3K4me2 levels, resulting in the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation.[3][5] This application note provides detailed protocols for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to study its target engagement and effects on histone methylation at specific genomic loci.

Mechanism of Action of this compound

This compound functions by irreversibly binding to the FAD cofactor of LSD1, thereby inactivating the enzyme.[1] This inhibition prevents the demethylation of H3K4me1/2, leading to their accumulation at target gene promoters and enhancers. The resulting alteration in the epigenetic landscape can induce the expression of genes involved in cellular differentiation and tumor suppression. This mechanism makes this compound a valuable tool for studying the role of LSD1 in gene regulation and a potential therapeutic agent in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on cell proliferation and differentiation marker expression in various cancer cell lines. This data is essential for designing ChIP experiments, as it provides a range of effective concentrations and time points.

| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Incubation Time | Result | Reference |

| 20 AML cell lines | Acute Myeloid Leukemia | Proliferation | EC50 | 2-240 nM | 10 days | Inhibition of cell growth | [5][6] |

| MOLM-13 | Acute Myeloid Leukemia | Gene Expression (RT-PCR) | EC50 (CD11b) | 31 ± 1 nM | 1 day | Increased CD11b expression | [6] |

| MOLM-13 | Acute Myeloid Leukemia | Gene Expression (RT-PCR) | EC50 (CD86) | 28 ± 6 nM | 1 day | Increased CD86 expression | [6] |

| THP-1 & MOLM-13 | Acute Myeloid Leukemia | Protein Expression (FACS) | % Positive Cells | 0, 7, 47, 3000 nM | 1 day | Increased CD11b & CD86 | [6] |

| SCLC cell lines | Small Cell Lung Cancer | Proliferation | TGI | 1.5 mg/kg (in vivo) | 25-35 days | 38-83% Tumor Growth Inhibition | [2] |

Detailed Experimental Protocols

Protocol 1: Treatment of Cells with this compound for ChIP

This protocol outlines the treatment of cultured cancer cells with this compound prior to performing a ChIP assay. The goal is to induce changes in histone methylation that can be detected at specific gene loci.

Materials:

-

This compound (dissolved in DMSO)

-

Appropriate cancer cell line (e.g., AML or SCLC lines)

-

Complete cell culture medium

-

DMSO (vehicle control)

-

Cell counting apparatus

Procedure:

-

Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period, ensuring they do not become confluent. A typical seeding density is 1 x 10^6 cells/mL.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). It is recommended to test a range of concentrations based on the known EC50 values for the cell line of interest.

-

Cell Treatment: Add the diluted this compound or an equivalent volume of DMSO (for the vehicle control) to the cell cultures.

-

Incubation: Incubate the cells for a predetermined period. For observing changes in histone methylation, a treatment time of 24 to 72 hours is often sufficient. However, the optimal time may vary depending on the cell line and the specific gene targets.

-

Cell Harvest: After incubation, harvest the cells for the ChIP procedure.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K4me2

This protocol describes the steps for performing a ChIP assay to measure the enrichment of H3K4me2 at specific genomic locations following treatment with this compound.

Materials:

-

This compound-treated and vehicle-treated cells

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Cell Lysis Buffer

-

Nuclear Lysis Buffer

-

Sonicator

-

Anti-H3K4me2 antibody (ChIP-grade, e.g., Abcam ab7766)[7]

-

Normal Rabbit IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target and control gene loci

Procedure:

-

Cross-linking: To the harvested cells, add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes with gentle shaking.

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a cell lysis buffer to release the nuclei.

-

Chromatin Fragmentation: Resuspend the nuclear pellet in a nuclear lysis buffer and sonicate the chromatin to an average fragment size of 150-900 bp.[7] The optimal sonication conditions should be empirically determined for each cell type and instrument.

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate a fraction of the pre-cleared chromatin (approximately 50 µg) overnight at 4°C with an anti-H3K4me2 antibody or an IgG control.[7]

-

Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for at least 1 hour at 4°C to capture the immune complexes.

-

Washing: Sequentially wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Cross-link Reversal: Elute the chromatin from the beads using an elution buffer. Reverse the cross-links by incubating at 65°C for at least 4 hours in the presence of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification kit.

-

qPCR Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the promoter or enhancer regions of target genes and negative control regions.

Protocol 3: qPCR Data Analysis

The enrichment of H3K4me2 at specific loci is calculated relative to a control region and normalized to the input chromatin.

Procedure:

-

Perform qPCR on the immunoprecipitated DNA and a corresponding input DNA sample (a fraction of the chromatin saved before immunoprecipitation).

-

Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA using the following formula: % Input = 2^(-ΔCt) * 100 where ΔCt = Ct(IP) - Ct(Input)

-

To determine the fold enrichment, normalize the % Input of the target locus to the % Input of a negative control locus (a region not expected to be enriched for H3K4me2) or to the IgG control. Fold Enrichment = (% Input of Target Locus) / (% Input of Negative Control Locus) or Fold Enrichment = (% Input with specific antibody) / (% Input with IgG)

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for researchers utilizing this compound in ChIP assays. By following these detailed methodologies, scientists can effectively investigate the role of LSD1 in gene regulation and the epigenetic consequences of its inhibition. The ability to quantitatively assess changes in H3K4me2 at specific gene loci is crucial for understanding the mechanism of action of this compound and for the development of novel epigenetic therapies.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. apexbt.com [apexbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK2879552 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals